molecular formula C20H20N2 B1585488 N,N'-Ditolyl-p-phenylenediamine CAS No. 27417-40-9

N,N'-Ditolyl-p-phenylenediamine

Cat. No. B1585488
CAS RN: 27417-40-9
M. Wt: 288.4 g/mol
InChI Key: HPGLJHGYYVLNTR-UHFFFAOYSA-N
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Description

“N,N’-Ditolyl-p-phenylenediamine” is a chemical compound that is related to "N,N-Diethyl-p-phenylenediamine" . It is an organic compound that is used in various applications. It is also known as "4-Amino-N,N-diethylaniline" .


Synthesis Analysis

The synthesis of a similar compound, “N,N’-diphenyl-p-phenylenediamine” (PDPPD), has been reported in the literature . The PDPPD material was obtained via the Buchwald–Hartwig C–N cross-coupling reaction . Another synthesis method involves the condensation of 1,4-cyclohexanedione with primary alkylamines .


Chemical Reactions Analysis

“N,N’-Ditolyl-p-phenylenediamine” is likely to have similar chemical reactions to its related compounds. For instance, “N,N-Diethyl-p-phenylenediamine” is known to react with Hypochlorous acid and Hypochlorite ions, acquiring a pinkish color that can be quantitatively related to the concentration of those substances .

Scientific Research Applications

1. Application in Battery Technology

  • Summary of the Application: N,N’-Ditolyl-p-phenylenediamine (PDPPD) is used as a cathode material for high rate lithium, sodium, and potassium batteries. It has a high density of redox-active amine groups enabling a theoretical specific capacity of 209 mA h g−1, which is much higher than that of all other materials of this family reported so far .
  • Methods of Application: PDPPD is synthesized via the Buchwald–Hartwig C–N cross-coupling reaction .
  • Results or Outcomes: The PDPPD material demonstrated promising operating voltages of 3.5–3.7 V and decent practical gravimetric capacities of 97, 94, and 63 mA h g−1 in lithium, sodium, and potassium half-cells, respectively, while being tested at a moderate current density of 1C . A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C (full charge and discharge takes 36 seconds only), which is, to the best of our knowledge, the highest battery capacity reported so far for such high current densities .

2. Application in Fluorometric Determination of Ferric Ion

  • Summary of the Application: A system composed of upconversion nanoparticles (UCNPs) and N,N-diethyl-p-phenylenediamine (EPA) is used for highly sensitive and selective fluorometric determination of ferric ion .
  • Methods of Application: The fluorescence of the UCNPs (under the 980 nm excitation) has peaks at 546, 657, 758, and 812 nm. EPA is readily oxidized by Fe (III) to generate a dye with a peak at 552 nm. This causes an inner filter effect on the fluorescence peaks at 546 nm, whereas the emissions at 657, 758, and 812 nm remained unchanged .
  • Results or Outcomes: Under optimal condition, the ratio drops linearly in the 0.25 to 50 μM. Fe (III) concentration ranges, with a detection limit of 0.25 μM . The method is highly selective and was applied to the analysis of spiked samples (wastewater) where it gave recoveries of between 100.9 and 107.3%; and RSD values between 0.8 and 1.4% .

3. Application in Dye Manufacturing

  • Summary of the Application: N,N’-Ditolyl-p-phenylenediamine is used as an intermediate in the production of dyes .
  • Methods of Application: The specific methods of application can vary depending on the type of dye being produced. Typically, it involves chemical reactions with other compounds to produce a variety of dyes .
  • Results or Outcomes: The outcomes of these processes are various types of dyes that can be used in a range of industries, from textiles to printing .

4. Application in Photographic Development

  • Summary of the Application: The salts of N,N’-Ditolyl-p-phenylenediamine, such as its hydrochloride or sulfate salts, are used as color developing agents in photography .
  • Methods of Application: These compounds are typically used in the chemical baths during the development process of color photographs .
  • Results or Outcomes: The result is the formation of colored images on the photographic film or paper .

5. Application in Dye Intermediates

  • Summary of the Application: N,N’-Ditolyl-p-phenylenediamine is used as an intermediate in the production of dyes .
  • Methods of Application: The specific methods of application can vary depending on the type of dye being produced. Typically, it involves chemical reactions with other compounds to produce a variety of dyes .
  • Results or Outcomes: The outcomes of these processes are various types of dyes that can be used in a range of industries, from textiles to printing .

6. Application in Color Developing Agents

  • Summary of the Application: The salts of N,N’-Ditolyl-p-phenylenediamine, such as its hydrochloride or sulfate salts, are used as color developing agents in photography .
  • Methods of Application: These compounds are typically used in the chemical baths during the development process of color photographs .
  • Results or Outcomes: The result is the formation of colored images on the photographic film or paper .

properties

IUPAC Name

4-N-(2-methylphenyl)-1-N-(4-methylphenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-15-7-9-17(10-8-15)21-18-11-13-19(14-12-18)22-20-6-4-3-5-16(20)2/h3-14,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGLJHGYYVLNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865373
Record name N,N'-Ditolyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Ditolyl-p-phenylenediamine

CAS RN

27417-40-9
Record name 1,4-Benzenediamine, N1,N4-bis(methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027417409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N4-bis(methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Ditolyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
HN Zhao, X Hu, M Gonzalez, CA Rideout… - Environmental …, 2023 - ACS Publications
Recently, roadway releases of N,N′-substituted p-phenylenediamine (PPD) antioxidants and their transformation products (TPs) received significant attention due to the highly toxic …
Number of citations: 14 pubs.acs.org
F Cataldo - Polymer degradation and stability, 2018 - Elsevier
Physical-chemical considerations suggest that the diene rubber olefinic double bonds protection by N,N′-substituted p-phenylenediamines (PPDs) antiozonants (AOZs) is due to their …
Number of citations: 24 www.sciencedirect.com
F Cataldo - Journal of Vinyl and Additive Technology, 2022 - Wiley Online Library
Aminoxyl (nitroxyl or nitroxide) radical formation by the action of ozone on squalene containing secondary aromatic amine antioxidants - Cataldo - 2022 - Journal of Vinyl and Additive …
Number of citations: 1 onlinelibrary.wiley.com
NM Huntink, RN Datta… - Rubber chemistry and …, 2004 - meridian.allenpress.com
The developments on long-term protection of rubber against aerobic aging are reviewed. Although conventional antidegradants such as N-isopropyl-N'-phenyl-p-phenylenediamine (…
Number of citations: 47 meridian.allenpress.com
MHF Zarandi, S Mansour, SA Hosseinijou… - … International Journal of …, 2011 - Springer
Material selection is one of the main phases of product design process that has great impact on the manufacturing of sustainable products. One of the best approaches of material …
Number of citations: 115 link.springer.com
E Toda - Risk Assessment of Chemicals: An Introduction, 2007 - Springer
Like many other countries, Japan has developed a number of systems for the assessment and management of different types of chemicals. While pharmaceuticals, food additives, …
Number of citations: 2 link.springer.com
BT Ashworth, P Hill - Developments in Rubber Technology, 1979 - books.google.com
PROTECTIVE AGENTS Page 243 Chapter 7 PROTECTIVE AGENTS BT Ashworth and P. Hill Vulnax International Limited, Manchester, UK SUMMARY The current situation on …
Number of citations: 0 books.google.com
J Dick - ASTM MANUAL SERIES MNL, 2003 - books.google.com
Petroleum oils are commonly used as extenders in styrene butadiene (SBR) and polybutadiene (BR) masterbatches purchased from synthetic rubber producers, as well as processing …
Number of citations: 1 books.google.com
F Adams, SJ Blunden, R van Cleuvenbergen… - Anthropogenic …, 1990 - Springer
A large number of chemicals illustrative of many structural and use categories are employed in the rubber industry. This chapter surveys the major rubber chemicals as to their utility, …
Number of citations: 1 link.springer.com
F Adams, SJ Blunden, R van Cleuvenbergen… - 2013 - books.google.com
An important purpose of The Handbook of Environmental Chemistry is to aid the understanding of distribution and chemical reaction processes which occur in the environment. It is …
Number of citations: 2 books.google.com

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